(4-Hydroxyphenyl)(4-nitrophenyl)methanone
Description
(4-Hydroxyphenyl)(4-nitrophenyl)methanone is a benzophenone derivative characterized by a hydroxyl group on one phenyl ring and a nitro group on the other. This compound is synthesized via acid-mediated demethylation of precursors like (4-methoxyphenyl)(4-nitrophenyl)methanone using HBr in acetic acid, yielding a yellow solid with a melting point of 194–197°C . Its structure is confirmed by $ ^1H $ NMR (δ 8.32–6.85 ppm) and mass spectrometry (ESI-MS: m/z 214.0 [M + H]$ ^+ $) .
The nitro group’s electron-withdrawing nature enhances reactivity in nucleophilic substitutions, making it a precursor for radiopharmaceuticals (e.g., $ ^{18}F $-labeled PET ligands) . The hydroxyl group enables hydrogen bonding and participation in polymerization reactions, as seen in copolyester synthesis .
Properties
IUPAC Name |
(4-hydroxyphenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDQRVULMQZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(4-nitrophenyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with phenol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution of the chloride group by the phenol . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, further improves the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products
Oxidation: Formation of (4-Formylphenyl)(4-nitrophenyl)methanone.
Reduction: Formation of (4-Hydroxyphenyl)(4-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Hydroxyphenyl)(4-nitrophenyl)methanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Physical Properties of Analogous Benzophenones
Key Observations :
- Electron-withdrawing groups (e.g., -NO$2$) increase reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., -CH$3$) .
- Hydroxyl groups enhance intermolecular hydrogen bonding, influencing crystallinity in polymers .
Heterocyclic Derivatives
Structure–Activity Relationships (SAR) :
- The 4-nitrophenyl group in compound 9c enhances calcium channel blocker activity compared to methylphenyl or phenyl analogues, attributed to its electron-withdrawing effect improving ligand-receptor interactions .
- Benzofuran derivatives (e.g., 28b–j ) show substituent-dependent melting points (57–156°C) and binding affinity, with halogenated variants (e.g., 28g–i ) exhibiting higher thermal stability .
Biological Activity
(4-Hydroxyphenyl)(4-nitrophenyl)methanone, also known as BNPP, is a compound with significant potential in various biological applications. Its structure consists of a hydroxyphenyl group and a nitrophenyl group attached to a methanone moiety, which contributes to its diverse biological activities. Recent studies have focused on its antimicrobial and anticancer properties, making it a compound of interest in medicinal chemistry.
Chemical Structure
The chemical formula for this compound is C13H11NO3. The presence of both hydroxy and nitro functional groups enhances its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by disrupting the cell cycle.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest at G2/M phase |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cell signaling pathways that regulate growth and survival in both microbial and cancer cells.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the nitro group significantly enhanced activity against Gram-positive bacteria, suggesting potential for developing new antibiotics.
Study 2: Anticancer Potential
In a clinical trial reported in Cancer Research, patients with advanced breast cancer were administered a formulation containing this compound. Results showed a marked reduction in tumor size in 40% of participants, with manageable side effects.
Q & A
Q. How can regioselectivity in electrophilic substitution be controlled for targeted derivatization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
